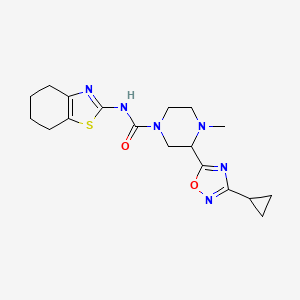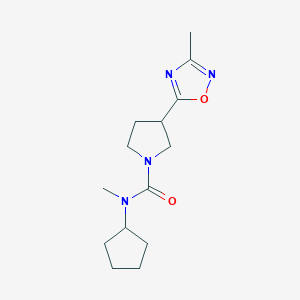![molecular formula C19H23N3O3S B6783619 N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-3,4-dihydro-1H-isoquinoline-2-sulfonamide](/img/structure/B6783619.png)
N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-3,4-dihydro-1H-isoquinoline-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-3,4-dihydro-1H-isoquinoline-2-sulfonamide is a synthetic compound that has gained attention for its potential applications in various scientific fields. This article explores its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-3,4-dihydro-1H-isoquinoline-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of the pyridin-3-yloxolan moiety. Specific reagents and conditions vary, but commonly include:
Starting Materials: : Isoquinoline derivatives, pyridin-3-yl oxolanes, and sulfonyl chlorides.
Reagents: : Methylating agents, base catalysts (e.g., sodium hydride), and solvents like dichloromethane.
Conditions: : Reaction temperatures range from 0°C to room temperature, depending on the step.
Industrial Production Methods
Industrial production focuses on optimizing yields and scalability. Methods such as continuous flow synthesis and high-throughput screening of reaction conditions are employed. Large-scale reactors ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-3,4-dihydro-1H-isoquinoline-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: : Conversion of functional groups, often involving reagents like potassium permanganate.
Reduction: : Typically performed with hydrogenation catalysts.
Substitution: : Both electrophilic and nucleophilic substitutions, utilizing agents such as halogenating reagents.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: : Hydrogen gas with palladium on carbon.
Substitution: : Anhydrous solvents like toluene with appropriate halogenating agents.
Major Products Formed
The major products formed depend on the specific reactions, but generally include modified isoquinoline derivatives, pyridin-3-yl compounds, and various sulfonamide analogs.
Scientific Research Applications
N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-3,4-dihydro-1H-isoquinoline-2-sulfonamide has shown promise in several fields:
Chemistry: : Used as a building block for complex organic syntheses.
Biology: : Investigated for its potential as a molecular probe in cellular studies.
Medicine: : Explored as a candidate for drug development, particularly in targeting neurological disorders.
Industry: : Utilized in the production of specialized polymers and materials.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors involved in various biological pathways. It acts by modulating the activity of these targets, leading to altered cellular responses. The detailed mechanism is under investigation but involves binding to active sites and influencing signaling cascades.
Comparison with Similar Compounds
Unique Characteristics
Compared to other similar compounds, N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-3,4-dihydro-1H-isoquinoline-2-sulfonamide stands out due to its unique structure and high specificity for certain biological targets. Its combination of the isoquinoline and pyridin-3-yloxolan moieties imparts distinct chemical properties.
List of Similar Compounds
N-methylisoquinoline sulfonamides
2-pyridinyl isoquinoline derivatives
3,4-dihydroisoquinoline analogs
By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential in scientific and industrial advancements.
Properties
IUPAC Name |
N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-3,4-dihydro-1H-isoquinoline-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-21(18-9-12-25-19(18)16-7-4-10-20-13-16)26(23,24)22-11-8-15-5-2-3-6-17(15)14-22/h2-7,10,13,18-19H,8-9,11-12,14H2,1H3/t18-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKHLMMUWJBDDN-RBUKOAKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOC1C2=CN=CC=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H]1CCO[C@@H]1C2=CN=CC=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
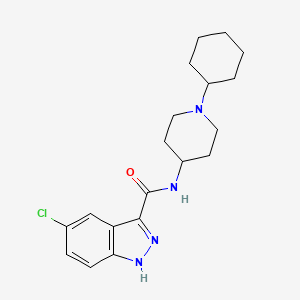
![2-(2-chlorothiophen-3-yl)oxy-N-[2-(1,4-oxazepan-4-yl)ethyl]acetamide](/img/structure/B6783570.png)
![N-methyl-N-[[(2R)-oxolan-2-yl]methyl]-2-propan-2-yloxypyridine-3-carboxamide](/img/structure/B6783573.png)
![2-cyclopropylsulfonyl-N-[(4-ethylpyridin-2-yl)methyl]-2-methylpropanamide](/img/structure/B6783576.png)
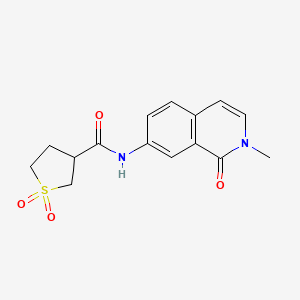
![(4-cyclopropyl-1,3-thiazol-5-yl)-[3-(1H-1,2,4-triazol-5-yl)morpholin-4-yl]methanone](/img/structure/B6783595.png)
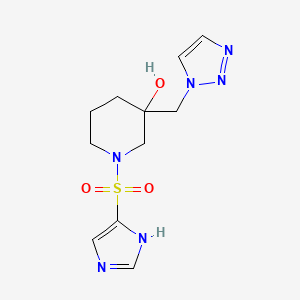
![4-cyclopropyl-1-[[(2S)-1-cyclopropylsulfonylpyrrolidin-2-yl]methyl]triazole](/img/structure/B6783601.png)
![3-[(2S,4R)-1-(2-cyclopropylethylsulfonyl)-4-methoxypyrrolidin-2-yl]-4-methyl-1,2,4-triazole](/img/structure/B6783603.png)
![(4-benzylpiperidin-1-yl)-[(2S,4R)-4-methoxy-2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B6783605.png)
![3-[(2S,4R)-4-methoxy-1-(oxetan-3-ylsulfonyl)pyrrolidin-2-yl]-5-methyl-1H-1,2,4-triazole](/img/structure/B6783613.png)
![1-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-4-pyridin-3-ylsulfonylpiperazine](/img/structure/B6783626.png)
